dipropyl phosphite
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Overview
Description
Dipropyl phosphite, also known as phosphorous acid dipropyl ester, is an organophosphorus compound with the molecular formula C6H15O3P. It is a colorless to pale yellow liquid with a strong, pungent odor. This compound is used in various industrial applications, including as a plasticizer and a stabilizer in polymer production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl phosphite can be synthesized through the esterification of phosphorous acid with propanol. One common method involves the reaction of phosphorus trichloride with propanol in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like diethyl ether at temperatures ranging from 0 to 20°C .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dipropyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dipropyl phosphate.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dipropyl phosphate
Reduction: Phosphine derivatives
Substitution: Various organophosphorus compounds
Scientific Research Applications
Dipropyl phosphite has several applications in scientific research:
Mechanism of Action
Dipropyl phosphite functions as an antioxidant by decomposing hydroperoxides. Its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus. It acts as a secondary antioxidant by reducing peroxyl radicals to alkoxyl radicals, which further react with the phosphite to release aroxyl radicals, terminating the radical chain oxidation .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Dibutyl phosphite
- Dimethyl phosphite
Uniqueness
Dipropyl phosphite is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its higher molecular weight and specific reactivity make it suitable for applications where other phosphites may not be as effective .
Properties
IUPAC Name |
dipropyl phosphite |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3/q-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLXPWJUUKBPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP([O-])OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3P- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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